Suzuki-Miyaura Derivatization Enables ~28-Fold NPP1 Inhibitory Potency Gain Over Suramin
The 2-bromo derivative serves as the critical precursor for generating 6-fluoro-thiadiazolopyrimidinone NPP1 inhibitors via Suzuki-Miyaura cross-coupling. The most potent derivative (compound 6e) achieved an IC₅₀ of 0.31 ± 0.01 µM against h-NPP1, representing an ≈28-fold improvement over the reference inhibitor Suramin (IC₅₀ = 8.67 ± 1.3 µM) [1]. This magnitude of potency enhancement is directly attributable to the 2-bromo substitution pattern enabling C–C bond formation at position 2—a transformation not feasible with the unsubstituted or 2-chloromethyl analogs [2].
| Evidence Dimension | h-NPP1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.31 ± 0.01 µM (compound 6e, derived from the 2-bromo scaffold) |
| Comparator Or Baseline | Suramin: IC₅₀ = 8.67 ± 1.3 µM |
| Quantified Difference | ≈28-fold greater potency (lower IC₅₀) |
| Conditions | In vitro fluorometric assay using recombinant human NPP1; data from Jafari et al., RSC Adv. 2016 [1] |
Why This Matters
This ~28-fold potency differential positions 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one as the essential starting material for generating NPP1 inhibitors with sub-micromolar activity, a level of potency unattainable via non-halogenated or alternative halogenated congeners.
- [1] Jafari, B.; Yelibayeva, N.; Ospanov, M.; et al. Synthesis of 2-arylated thiadiazolopyrimidones by Suzuki–Miyaura cross-coupling: a new class of nucleotide pyrophosphatase (NPPs) inhibitors. RSC Adv. 2016, 6, 107556–107571. View Source
- [2] Shukurov, S. Sh. et al. Some transformations of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one. Russ. Chem. Bull. 1994, 43, 877–879. View Source
